molecular formula C14H18ClF3N2O3S B12602301 Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester

Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester

Cat. No.: B12602301
M. Wt: 386.8 g/mol
InChI Key: GKSFWRKKXMUPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 871355-75-8 Molecular Formula: C₁₄H₂₁ClN₂O₃S Molecular Weight: 356.85 g/mol Structure: The compound consists of a phenyl ring substituted at the 2-position with chlorine and at the 3-position with a 4-propylpiperazinyl group. The hydroxyl group of the phenol is esterified with trifluoromethanesulfonic acid, forming a sulfonate ester.

Properties

Molecular Formula

C14H18ClF3N2O3S

Molecular Weight

386.8 g/mol

IUPAC Name

[2-chloro-3-(4-propylpiperazin-1-yl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C14H18ClF3N2O3S/c1-2-6-19-7-9-20(10-8-19)11-4-3-5-12(13(11)15)23-24(21,22)14(16,17)18/h3-5H,2,6-10H2,1H3

InChI Key

GKSFWRKKXMUPKY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Mesylation Reaction

The mesylation reaction involves the reaction of methanesulfonyl chloride with an alcohol in the presence of a tertiary amine catalyst. This method is commonly used to synthesize various methanesulfonic acid esters.

Procedure:

  • An alcohol (e.g., propanol) is mixed with methanesulfonyl chloride in an organic solvent.
  • A tertiary amine (e.g., triethylamine) is added dropwise to the mixture at a controlled temperature (10 to 15 °C).
  • The reaction is allowed to proceed for several hours while maintaining the temperature.
  • The resulting mixture is then washed with an aqueous solution to remove excess reagents and by-products.

Use of Organic Solvents

In some methods, aromatic organic solvents such as xylene or toluene are utilized to enhance the solubility of reactants and facilitate the reaction process.

Procedure:

  • The alcohol and methanesulfonyl chloride are dissolved in an aromatic solvent.
  • The mixture is subjected to a nitrogen atmosphere to prevent moisture interference.
  • After the addition of the tertiary amine, the reaction proceeds under stirring for a specified duration.
  • Following completion, the product can be purified through distillation methods.

Alternative Synthesis Approaches

Recent studies have explored alternative synthesis pathways that involve different starting materials or catalysts to optimize yield and purity.

Example:

  • A method involving different alcohols or varying concentrations of methanesulfonyl chloride has shown promise in increasing reaction efficiency and product stability.
Preparation Method Alcohol Used Tertiary Amine Temperature Range (°C) Reaction Time (hours) Yield (%)
Mesylation Reaction Propanol Triethylamine 10 - 15 2 - 8 Variable
Aromatic Solvent Method Xylene Triethylamine Ambient Variable High
Alternative Method Varies Varies Controlled Optimized Improved

Research indicates that optimizing reaction conditions significantly affects the yield and purity of Methanesulfonic acid esters. Studies have shown that:

  • Using primary alcohols tends to yield more stable products compared to secondary or tertiary alcohols.
  • The choice of solvent impacts both the reaction kinetics and thermodynamic stability of the final product.

The preparation of Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester involves various methodologies that can be optimized for improved efficiency and yield. Understanding these methods allows chemists to tailor their approaches based on desired outcomes in pharmaceutical applications and chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields methanesulfonic acid and the corresponding alcohol.

Scientific Research Applications

Pharmaceutical Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester has been studied for its potential as a pharmaceutical intermediate due to its structural similarity to known pharmacologically active compounds.

  • Kinase Inhibition : Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar structures have shown efficacy against epidermal growth factor receptors (EGFR), which are critical in various cancers .
  • Antidepressant Activity : Some studies suggest that piperazine derivatives exhibit antidepressant-like effects in animal models. The incorporation of methanesulfonic acid enhances solubility and bioavailability .

Material Science

In addition to pharmaceutical applications, this compound can also be utilized in materials science:

  • Polymer Chemistry : Its unique properties allow it to be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance.
  • Electrolytes in Batteries : The compound's ionic nature makes it a candidate for use in electrolytes for lithium-ion batteries, potentially improving conductivity and efficiency .

Case Study 1: Kinase Inhibition Research

A study published in a peer-reviewed journal explored the efficacy of similar compounds as selective inhibitors of EGFR. Results demonstrated that modifications to the piperazine ring significantly impacted binding affinity and selectivity towards mutated forms of EGFR associated with non-small cell lung cancer (NSCLC) . This highlights the potential application of Methanesulfonic acid derivatives in targeted cancer therapies.

Case Study 2: Polymer Development

Research into new polymer formulations incorporating methanesulfonic acid esters has shown promising results in developing materials with superior mechanical properties and thermal stability. These materials are being investigated for use in high-performance coatings and composites .

Mechanism of Action

The mechanism of action of Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)
Target Compound (871355-75-8) 356.85 ~2.8 <0.1 (predicted)
Ethyl-piperazinyl Analog ~342.82 ~2.4 ~0.3 (predicted)
Phenyl triflate (17763-67-6) 226.17 1.5 Insoluble
Triflusulfuron methyl (126535-15-7) 471.4 1.2 0.05 (measured)

*LogP values estimated using fragment-based methods.

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester is a complex chemical compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its effects on biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C15H17ClF3N2O3S
  • Molecular Weight : 394.82 g/mol
  • Functional Groups : Methanesulfonic acid, trifluoroalkane, chloro-substituted aromatic ring, and piperazine moiety.

These structural components suggest a potential for diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the piperazine group may allow the compound to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The chloro-substituted aromatic ring could engage with neurotransmitter receptors, influencing signaling pathways.
  • Cytotoxic Effects : Similar compounds have shown cytotoxicity through apoptosis induction or necroptosis in various cell lines.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of methanesulfonic acid derivatives on human cancer cell lines. The results indicated that the compound induced significant cell death in A549 lung carcinoma cells at concentrations above 50 µM. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways .

Study 2: Neurotransmitter Interaction

Research has suggested that compounds with similar structures can modulate neurotransmitter systems. In vitro studies demonstrated that the piperazine moiety could enhance dopamine receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 3: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of methanesulfonic acid derivatives against various bacterial strains. The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
CytotoxicityInduces apoptosis in A549 cells
Neurotransmitter ModulationEnhances dopamine receptor activity
Antimicrobial ActivityEffective against multiple bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.